2,6-Dichloro-8-methyl-9H-purine
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Overview
Description
“2,6-Dichloro-8-methyl-9H-purine” is a chemical compound with the molecular formula C6H4Cl2N4 . It has a molecular weight of 203.03 . It is a solid substance and is typically stored in an inert atmosphere, under -20°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H4Cl2N4/c1-2-9-3-4 (7)11-6 (8)12-5 (3)10-2/h1H3, (H,9,10,11,12)
. The Canonical SMILES structure is CC1=NC2=C (N1)C (=NC (=N2)Cl)Cl
.
Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 203.03 . The boiling point is approximately 260.1±50.0°C at 760 mmHg . The flash point is 111.1 .
Scientific Research Applications
Radiolabelled Precursors for Drug Development
- Valsborg et al. (1995) described the synthesis of a radiolabelled precursor for preparing 14C-labelled nucleosides, specifically [8-14C]-2,6-dichloro-9H-purine, which is used in drug development (Valsborg et al., 1995).
Antimycobacterial Activity
- Research by Braendvang & Gundersen (2007) highlighted the synthesis of various 2- and 8-substituted 6-(2-furyl)-9-(p-methoxybenzyl)purines and their ability to inhibit the growth of Mycobacterium tuberculosis, identifying compounds with significant antimycobacterial activity (Braendvang & Gundersen, 2007).
Enzyme Inhibition
- Kozai & Maruyama (1999) investigated the inhibition of phosphodiesterase (PDE) isozymes by 9-(2,6-difluorobenzyl)-9H-purines and found them to be good inhibitors of PDE2 and PDE4 (Kozai & Maruyama, 1999).
Cross-Coupling Reactions in Synthesis
- Hocek & Pohl (2004) studied the regioselectivity of cross-coupling reactions of 2,6,8-trichloro-9-(tetrahydropyran-2-yl)purine, leading to the synthesis of various trisubstituted purine bases (Hocek & Pohl, 2004).
Corrosion Inhibition
- Yan et al. (2008) conducted a study on the use of purines, including 2,6-diaminopurine, as corrosion inhibitors for mild steel in acidic solutions. They found these compounds to be effective in reducing corrosion, with 2,6-dithiopurine showing the highest inhibiting efficiency (Yan et al., 2008).
Safety and Hazards
properties
IUPAC Name |
2,6-dichloro-8-methyl-7H-purine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYAPKJJKHBWIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C(=NC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478242 |
Source
|
Record name | 2,6-Dichloro-8-methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57476-37-6 |
Source
|
Record name | 2,6-Dichloro-8-methyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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